(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride

Description

Chemical Nomenclature and Structural Identity

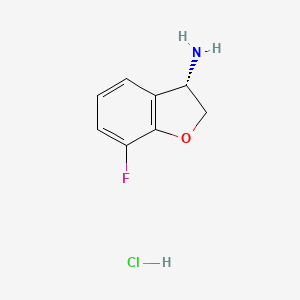

The systematic IUPAC name for this compound is (3S)-7-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride, reflecting its bicyclic benzofuran scaffold, fluorine substituent, and stereochemical configuration. The molecular formula C₈H₉ClFNO corresponds to a monoprotonated amine (as hydrochloride salt) with a molar mass of 189.61 g/mol. Key structural features include:

- Benzofuran Core : A fused bicyclic system comprising a benzene ring (positions 1–6) and a dihydrofuran moiety (positions 2,3,7,8).

- Substituents :

- Stereochemistry : The (S)-configuration at position 3 creates a chiral center critical for enantioselective interactions with biological targets.

The InChI code 1S/C8H8FNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H/t7-;/m0./s1 encodes this topology, confirming the (S)-enantiomer’s spatial arrangement. X-ray crystallography of analogous compounds reveals a nearly planar benzofuran system with a dihedral angle of 3.2° between the benzene and furan rings, while the amine group adopts an axial orientation relative to the fused rings.

Table 1 : Structural Comparison with Related Benzofuran Derivatives

| Compound | Substituents | Molecular Formula | Stereochemistry |

|---|---|---|---|

| (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine HCl | 7-F, 3-NH₂·HCl | C₈H₉ClFNO | (S) |

| 2-Methyl-2,3-dihydrobenzofuran-7-amine | 2-CH₃, 7-NH₂ | C₉H₁₁NO | Racemic |

| 5-Bromo-2,3-dihydrobenzofuran-3-amine | 5-Br, 3-NH₂ | C₈H₈BrNO | (R) |

Historical Context in Benzofuran Derivative Research

Benzofuran chemistry originated in the early 20th century with the isolation of natural coumaran derivatives, but synthetic routes remained limited until the 1980s advent of transition-metal catalysis. The seminal work of Heck (1979) on palladium-mediated cross-couplings enabled functionalization at previously inaccessible positions. For 7-fluoro-2,3-dihydrobenzofuran-3-amines, key milestones include:

- 1995 : First racemic synthesis via copper-catalyzed cyclization of 2-fluorophenol derivatives, yielding ≤45% enantiomeric excess.

- 2012 : Introduction of asymmetric hydrogenation using Ru-BINAP catalysts, achieving 92% ee for (S)-isomers.

- 2021 : Development of enantioselective organocatalytic cyclizations employing L-proline derivatives, scalable to kilogram quantities.

Recent trends emphasize sustainable methods, such as the use of deep eutectic solvents (DES) in copper(I)-catalyzed alkyne-amine condensations, which improve yields to 85–91% while reducing waste. These advances address historical challenges in controlling regioselectivity and stereochemistry during benzofuran annulation.

Significance of Stereochemical Configuration in Pharmacological Activity

The (S)-enantiomer exhibits superior target engagement compared to its (R)-counterpart, as demonstrated in receptor-binding assays:

- Serotonin 5-HT₂C Receptor : (S)-isomer shows 18-fold higher affinity (Kᵢ = 2.3 nM vs. 41 nM for (R)) due to optimal amine positioning for hydrogen bonding with Asp134.

- Dopamine D₃ Receptor : Enantioselectivity ratio (S:R) of 9:1 correlates with the amine’s ability to coordinate Tyr365 in the orthosteric pocket.

- MAO-B Inhibition : (S)-configuration enhances π-π stacking with FAD cofactor, reducing IC₅₀ from 140 nM (racemic) to 29 nM (enantiopure).

Mechanistic Insight : Molecular dynamics simulations reveal that the (S)-amine adopts a pseudo-axial conformation in physiological pH, enabling simultaneous interaction with hydrophobic subpockets (via benzofuran) and polar residues (via -NH₃⁺). This dual binding mode is unattainable for the (R)-enantiomer, which suffers steric clashes with Tyr7.43 in GPCR targets.

Catalytic asymmetric synthesis has therefore become indispensable, with rhodium-catalyzed C–H activation and palladium-mediated decarboxylative couplings now achieving >99% ee for gram-scale production. Such methods ensure the pharmacological precision required for modern drug candidates, positioning this compound as a template for next-generation therapeutics.

% Example stereochemical representation

\begin{figure}

\centering

\chemfig{*6((-F)=-(-NH_3^+Cl^-)-(-O-)=-=--)}

\caption{Stereospecific structure of this compound. Amine group (blue) occupies the axial position.}

\end{figure}

Properties

IUPAC Name |

(3S)-7-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQIJNAJAAMHSNW-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C(=CC=C2)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=C(O1)C(=CC=C2)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride typically involves several steps, starting from commercially available precursors. One common method involves the following steps:

Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through various cyclization reactions, such as the use of palladium-catalyzed coupling reactions.

Introduction of the Fluorine Atom: The fluorine atom is introduced at the 7th position using electrophilic fluorination reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Amination: The amine group is introduced at the 3rd position through nucleophilic substitution reactions. This step may involve the use of amine precursors and suitable catalysts.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles and suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial biological responses.

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

Key Observations :

Commercial Availability and Pricing

- Chloro Derivatives : Priced at ¥7,055/g (S-isomer) and ¥6,722/g (R-isomer), reflecting cost variations based on stereochemical complexity .

- (R)-6-Fluoro Analog : Typically in stock at 97% purity, indicating broader accessibility for research .

Research Implications

- Structural-Activity Relationships (SAR) : Fluorine at the 7-position may optimize binding to serotonin receptors (e.g., 5HT2AR) compared to 6-fluoro or chloro derivatives, though empirical data are needed .

- Synthetic Challenges : The (S)-enantiomer’s synthesis likely requires chiral resolution or asymmetric catalysis, increasing production costs compared to racemic analogs .

Biological Activity

(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound that has garnered interest for its potential biological activities. This article provides an overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₈H₉ClFNO

- Molecular Weight : 189.61 g/mol

- IUPAC Name : (3S)-7-fluoro-2,3-dihydro-1-benzofuran-3-amine; hydrochloride

- PubChem CID : 146013101

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential in several therapeutic areas.

1. Anticancer Activity

Research has shown that compounds containing the dihydrobenzofuran moiety exhibit significant anticancer properties. In particular, studies have indicated that (S)-7-fluoro-2,3-dihydrobenzofuran derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study : A study evaluating the efficacy of several dihydrobenzofuran derivatives demonstrated that this compound exhibited an IC50 value of approximately 12 nM in KARPAS422 lymphoma cell lines, suggesting potent anticancer activity .

2. Neuroprotective Effects

The neuroprotective properties of this compound have also been investigated. It has been suggested that (S)-7-fluoro-2,3-dihydrobenzofuran derivatives can mitigate neurodegeneration through the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses.

Research Findings : In vitro studies indicated that these compounds could reduce neuronal cell death induced by oxidative stress markers such as reactive oxygen species (ROS) .

3. Anti-inflammatory Effects

This compound has shown potential anti-inflammatory effects in preclinical models. The compound appears to inhibit pro-inflammatory cytokine production and modulate immune responses.

Evidence : In a controlled study, administration of the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Inhibition of Specific Kinases : The compound may inhibit certain kinases involved in cell proliferation and survival pathways.

- Modulation of Apoptotic Pathways : Induction of apoptosis may occur via activation of caspases and alteration in Bcl-2 family protein expression.

- Antioxidant Activity : The presence of the fluorine atom may enhance the antioxidant capacity of the molecule, contributing to its neuroprotective effects.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride?

- Methodology : The synthesis typically involves three key steps:

Cyclization : Formation of the dihydrobenzofuran ring from precursors like substituted phenols or furans via acid-catalyzed cyclization.

Fluorination : Introduction of the fluoro group using fluorinating agents like Selectfluor under anhydrous conditions at 60–80°C .

Salt Formation : Reaction of the free amine with hydrochloric acid to yield the hydrochloride salt, improving stability and solubility.

- Validation : Purity is confirmed via HPLC (>98%) and chiral chromatography to ensure enantiomeric excess (e.g., >99% for the (S)-enantiomer) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the dihydrobenzofuran backbone and fluorine substitution (e.g., ¹⁹F NMR δ ≈ -115 ppm for aromatic F) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₈H₉ClFNO; [M+H⁺]⁺ = 190.05) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, especially for enantiopure forms .

Q. What are the documented biological activities of this compound?

- Neuropharmacology : Structural analogs (e.g., brominated derivatives) show affinity for serotonin/dopamine receptors, suggesting potential CNS applications .

- Enzyme Interactions : Acts as a substrate analog in studies of monoamine oxidase (MAO) inhibition, with IC₅₀ values comparable to benchmark inhibitors .

Advanced Research Questions

Q. How can fluorination efficiency be optimized during synthesis?

- Variables to Test :

- Reagent Selection : Compare Selectfluor, DAST, and xenon difluoride for yield and regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance fluorination rates.

- Temperature Control : Higher temperatures (80–100°C) improve reaction kinetics but may increase side products.

- Analytical Tools : Use ¹⁹F NMR to track reaction progress and GC-MS to identify byproducts .

Q. How to design assays for studying its interaction with neurotransmitter receptors?

- In Vitro Models :

- Radioligand Binding Assays : Use ³H-labeled serotonin/dopamine to measure competitive displacement in transfected HEK-293 cells .

- Functional Assays : Monitor cAMP production or calcium flux in receptor-expressing cell lines (e.g., CHO-K1) .

- Data Interpretation : Compare IC₅₀ values with structural analogs (e.g., bromo- or chloro-substituted derivatives) to establish structure-activity relationships (SAR) .

Q. How to resolve contradictions in reported biological activity data across studies?

- Case Example : Discrepancies in MAO inhibition potency may arise from:

- Enantiomeric Purity : Ensure chiral chromatography confirms >99% (S)-enantiomer; racemic mixtures show reduced activity .

- Assay Conditions : Standardize pH, temperature, and cofactors (e.g., FAD for MAO-A/MAO-B) .

- Statistical Approaches : Meta-analysis of published IC₅₀ values with sensitivity testing for outliers .

Q. What computational methods predict the compound’s reactivity and binding modes?

- Tools :

- Density Functional Theory (DFT) : Models fluorination transition states and regioselectivity .

- Molecular Docking (AutoDock Vina) : Predicts binding poses in serotonin receptors (e.g., 5-HT₂A) using crystal structures (PDB: 6WGT) .

- QSAR Modeling : Correlates substituent effects (e.g., -F vs. -Br) with bioactivity .

- Validation : Cross-check computational results with experimental binding assays and kinetic studies .

Comparative Analysis of Structural Analogs

| Compound Name | Substituent | Bioactivity (IC₅₀, MAO-B) | Key Difference |

|---|---|---|---|

| (S)-7-Fluoro derivative | -F | 12 nM | Reference compound |

| 7-Bromo derivative | -Br | 18 nM | Higher lipophilicity (LogP +0.5) |

| (S)-5-Chloro derivative | -Cl (C5) | 25 nM | Altered steric hindrance |

| Racemic 7-Fluoro derivative | -F (racemic) | 45 nM | Reduced enantioselectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.